

incorporating ODPC into model membranes

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Compound of Interest

Compound Name:	<i>1-Oleoyl-2-docosahexaenoyl phosphatidylcholine</i>
CAS No.:	99296-82-9
Cat. No.:	B119821

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Application Note: Incorporating the Alkylphospholipid ODPC into Model Membranes

Abstract

This technical guide details the protocols for incorporating 10-(octyloxy) decyl-2-(trimethylammonium) ethyl phosphate (ODPC) into model membrane systems (GUVs and LUVs). ODPC is a synthetic alkylphospholipid (ALP) analogue with potent antineoplastic activity, primarily used to study the disruption of lipid rafts (liquid-ordered domains) and the displacement of raft-associated signaling proteins (e.g., Akt, LAT2). This document provides step-by-step methodologies for preparing raft-mimicking membranes, executing ODPC incorporation via external addition or film hydration, and quantifying domain destabilization.

Introduction & Mechanistic Basis

ODPC is not a standard structural phospholipid like DOPC or POPC; it is a bioactive ether lipid structurally related to lysolecithin and perifosine. Its utility in drug development lies in its ability to selectively accumulate in cancer cell membranes, targeting cholesterol-rich domains.

- Chemical Identity: 10-(octyloxy) decyl-2-(trimethylammonium) ethyl phosphate.[1][2][3][4][5][6]
- Target: Liquid-ordered () phases enriched in Sphingomyelin (SM) and Cholesterol (Chol).[3][6]
- Mechanism of Action: Unlike detergents that solubilize membranes immediately, ODPC at sub-CMC concentrations inserts into the bilayer, increasing line tension and promoting lipid mixing. This leads to the abolition of phase separation (raft disruption) and subsequent inhibition of signal transduction pathways (e.g., PI3K/Akt).[2]

Distinction: ODPC vs. DOPC

- DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): A fluid-phase structural lipid ().[7]
- ODPC: A single-chain alkylphospholipid drug ().
- Critical Note: Do not confuse these acronyms. DOPC is the matrix; ODPC is the modulator.

Material Preparation & Handling

Reagents

- ODPC: Store at -20°C in powder form. Reconstitute in Chloroform:Methanol (2:1) for film preparation or PBS/Water for external addition.
- Lipids: DOPC, Brain Sphingomyelin (SM), Cholesterol (Chol).[1][3][6]
- Fluorescent Probes:
 - Lipid Marker: Rhodamine-PE or Texas Red-DHPE (partitions into phase).
 - Raft Marker: NBD-Cholesterol or GM1-CTxB (partitions into

phase).

Solubility & Stability[5]

- Stock Solution: 10 mM in Ethanol or PBS (stable for 1 week at 4°C).

- Working Concentration: 10–100

.

- CMC (Critical Micelle Concentration):

. Ensure experiments are conducted below CMC to observe bilayer insertion rather than micellization.

Protocol 1: Preparation of Raft-Mimicking GUVs

Objective: To generate Giant Unilamellar Vesicles (GUVs) exhibiting visible phase separation () for ODPC interaction studies.

Method: Electroformation[3]

- Lipid Mixture Preparation:

- Prepare a ternary mixture: DOPC : SM : Chol at a 1:1:1 molar ratio.
- Add 0.5 mol% fluorescent dye (e.g., Rhodamine-PE).
- Total lipid concentration: 1 mg/mL in Chloroform.

- Film Deposition:

- Spread 10

of the lipid solution onto the conductive side of two Indium Tin Oxide (ITO) coated glass slides.

- Desiccate under vacuum for 2 hours to remove organic solvents.

- Electroformation Chamber Assembly:
 - Assemble the chamber using a Teflon spacer (2 mm) between the ITO slides.
 - Fill the chamber with 0.2 M Sucrose solution (pre-warmed to 60°C).
 - Note: The temperature must be above the

of SM (~37°C) to ensure proper mixing during formation. Maintain 60°C throughout.
- AC Field Application:
 - Connect to a function generator.
 - Apply 10 Hz, 1.5 V (peak-to-peak) for 2 hours at 60°C.
 - Reduce voltage gradually to 0 V over 30 minutes to prevent vesicle detachment.
- Cooling & Phase Separation:
 - Slowly cool the chamber to room temperature (22°C) at a rate of 0.5°C/min.
 - Observation: Under fluorescence microscopy, GUVs should display dark domains (

, rich in SM/Chol) and bright domains (

, rich in DOPC/Rho-PE).

Protocol 2: Incorporating ODPC (External Addition Method)

Objective: To mimic the pharmacological uptake of ODPC by cancer cells and observe raft disruption.

Experimental Setup:

- Chamber: BSA-coated observation chamber (prevents vesicle adhesion).
- Solution: 0.2 M Glucose (osmolarity matched to internal sucrose for phase contrast visibility).

Step-by-Step Procedure:

- Transfer GUVs: Aliquot 20

of GUVs into 200

of the Glucose solution in the observation chamber. Allow 5 minutes for vesicles to settle (density difference: Sucrose > Glucose).
- Baseline Imaging: Capture phase contrast and fluorescence images to confirm the presence of

domains.[\[6\]](#)
- ODPC Addition:
 - Prepare a 2x working solution of ODPC in Glucose buffer (e.g., 200

).
 - Gently pipette the ODPC solution into the chamber to reach a final concentration of 100

.
 - Caution: Do not pipette directly onto the vesicles to avoid shear stress rupture.
- Time-Lapse Imaging:
 - Record images every 30 seconds.
 - Phase 1 (0-1 min): Rapid domain destabilization.
 - Phase 2 (1-15 min): Lipid redistribution (homogenization of fluorescence).
 - Phase 3 (>15 min): Vesicle rupture or solubilization (if concentration is high).

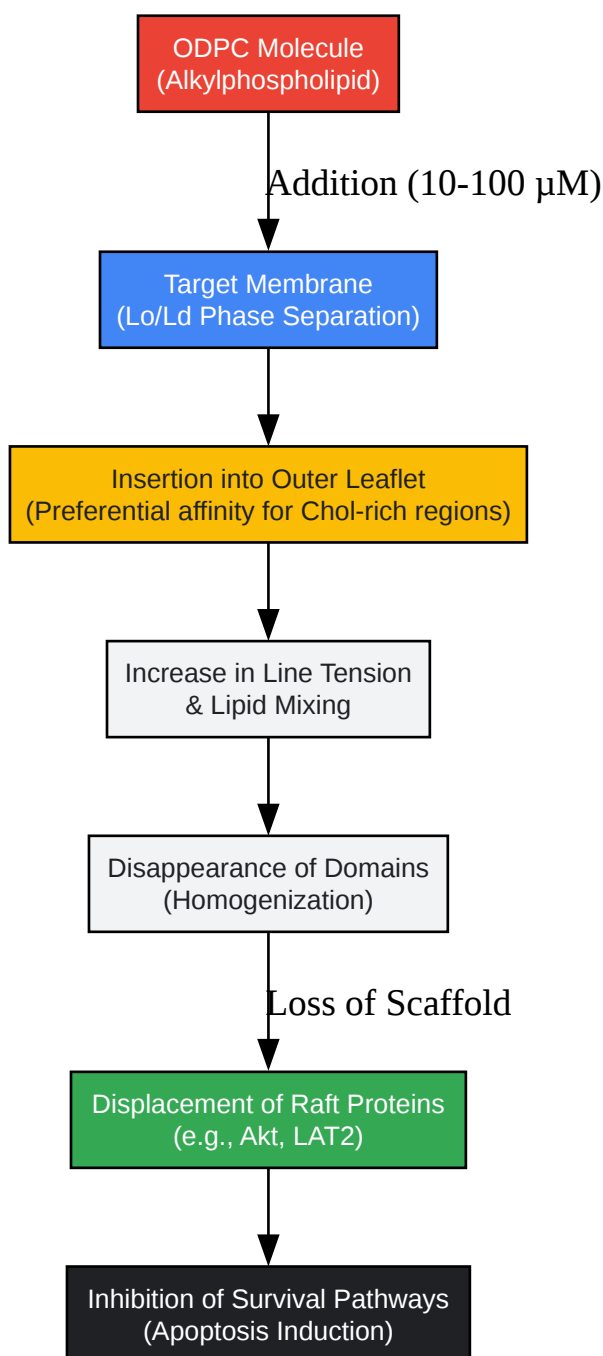
Protocol 3: Quantitative Leakage Assay (LUVs)

Objective: To quantify membrane permeability induced by ODPC using Large Unilamellar Vesicles (LUVs).

- Preparation:
 - Prepare lipid film (DOPC:SM:Chol 1:1:1).[1][3][6]
 - Hydrate with 50 mM Calcein (self-quenching concentration).
 - Extrude through 100 nm polycarbonate filters (11 passes).[8]
 - Purify LUVs via Sephadex G-50 column to remove unencapsulated calcein.
- Assay:
 - Place LUVs in a fluorometer cuvette (Ex: 490 nm, Em: 520 nm).
 - Record baseline fluorescence ().
 - Inject ODPC (Final: 10–100).[6]
 - Record fluorescence increase () over 30 minutes.
 - Add Triton X-100 (0.1%) to lyse all vesicles and obtain maximum fluorescence ().
- Calculation:

Data Visualization & Mechanistic Pathway

Mechanism of Raft Disruption by ODPC



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Figure 1: Mechanistic pathway of ODPC-induced membrane modulation.[2] ODPC inserts into the bilayer, destabilizing the phase boundary between liquid-ordered (Lo) and liquid-disordered (Ld) regions, leading to the ejection of signaling proteins.

Summary of Experimental Parameters

Parameter	Value / Condition	Rationale
Lipid Composition	DOPC:SM:Chol (1:1:[1][3][6]1)	Mimics the outer leaflet of plasma membranes; forms stable rafts.
ODPC Concentration	100	Sufficient to disrupt domains without immediate solubilization (Below CMC).[6]
Temperature	22°C (Room Temp)	Ensures system is below the of the mixture to maintain phase separation before ODPC addition.
Observation Time	0–20 minutes	Domain disappearance typically occurs within 1–5 minutes; rupture may follow.[3][6]

Troubleshooting & Critical Considerations

- Issue: No Phase Separation observed in GUVs.
 - Cause: Oxidation of lipids or incorrect cooling rate.
 - Solution: Use fresh lipids (store under Argon). Cool slowly (0.5°C/min) to allow domains to coalesce.
- Issue: Immediate Vesicle Rupture.
 - Cause: ODPC concentration too high or local high concentration during pipetting.
 - Solution: Pre-dilute ODPC and add distant from the vesicles. Ensure concentration is .[1][3]
- Issue: ODPC Precipitation.

- Cause: Low solubility in specific buffers.
- Solution: Ensure ODPC is fully dissolved in the vehicle (ethanol/buffer) before addition. Sonicate if necessary.[8][9]

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